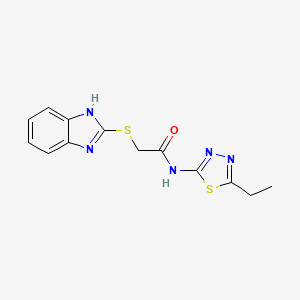
2-(1H-benzimidazol-2-ylsulfanyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1H-benzimidazol-2-ylsulfanyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C13H13N5OS2 and its molecular weight is 319.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(1H-benzimidazol-2-ylsulfanyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide is a derivative of benzimidazole and thiadiazole, which are known for their diverse biological activities. This article delves into the synthesis, biological evaluation, and potential therapeutic applications of this compound, particularly in the context of anticancer activity.
Synthesis
The synthesis of this compound involves the reaction of benzimidazole derivatives with thiadiazole moieties. The process typically includes the following steps:
- Formation of the benzimidazole ring.
- Introduction of the thiadiazole group via nucleophilic substitution.
- Acetylation to yield the final product.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing thiadiazole and benzimidazole structures. A notable study evaluated a series of thiadiazole derivatives, including our compound of interest, against various cancer cell lines:
| Compound | Cell Line | IC50 (mmol/L) | Notes |
|---|---|---|---|
| This compound | MCF-7 | 0.084 ± 0.020 | Effective against breast cancer |
| This compound | A549 | 0.034 ± 0.008 | Effective against lung cancer |
The compound demonstrated significant cytotoxicity against both MCF-7 (breast cancer) and A549 (lung cancer) cell lines when compared to standard chemotherapeutic agents like cisplatin .
The mechanism by which this compound exerts its anticancer effects may involve:
- Inhibition of key enzymes related to tumor growth.
- Induction of apoptosis in cancer cells.
- Disruption of cell cycle progression.
Thiadiazole derivatives have been shown to inhibit various molecular targets such as epidermal growth factor receptor (EGFR) and aromatase, contributing to their antitumor activity .
Case Studies
In a comprehensive evaluation involving multiple derivatives:
- Compound Evaluation : Various compounds were synthesized and tested for their biological activity.
- Cell Line Testing : The most promising candidates were screened against both cancerous and non-cancerous cell lines to assess selectivity.
- Results Summary : Compounds with lower IC50 values were prioritized for further development due to their higher potency against tumor cells while exhibiting lower toxicity towards normal cells.
Pharmacological Profile
The pharmacological profile of this compound suggests potential applications beyond oncology:
- Antimicrobial Activity : Some derivatives have shown effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli.
特性
IUPAC Name |
2-(1H-benzimidazol-2-ylsulfanyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5OS2/c1-2-11-17-18-13(21-11)16-10(19)7-20-12-14-8-5-3-4-6-9(8)15-12/h3-6H,2,7H2,1H3,(H,14,15)(H,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOVUOSXBVPBMOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)CSC2=NC3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














